![molecular formula C18H16N2O B14153756 N-[(2-methylphenyl)methyl]quinoline-2-carboxamide CAS No. 879307-42-3](/img/structure/B14153756.png)
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . This compound, with its unique structure, has garnered interest for its potential biological and pharmaceutical activities.
Méthodes De Préparation
The synthesis of N-[(2-methylphenyl)methyl]quinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of quinoline-2-carboxylic acid with 2-methylbenzylamine under appropriate reaction conditions . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Analyse Des Réactions Chimiques
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(2-methylphenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide can be compared with other quinoline derivatives, such as:
Quinoxaline derivatives: Known for their antimicrobial and anticancer activities.
4-Hydroxy-2-quinolones: Used in the synthesis of various pharmaceuticals and industrial chemicals.
Quinoline-2-carboxamide derivatives: Investigated for their antitubercular and anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
879307-42-3 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
N-[(2-methylphenyl)methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H16N2O/c1-13-6-2-3-8-15(13)12-19-18(21)17-11-10-14-7-4-5-9-16(14)20-17/h2-11H,12H2,1H3,(H,19,21) |
Clé InChI |
DLKGXQSZVJWVQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Solubilité |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-[(5Z)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14153683.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
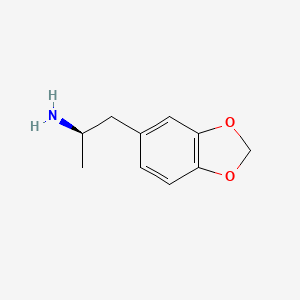
![3-{5-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B14153697.png)
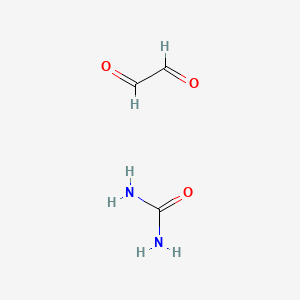
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
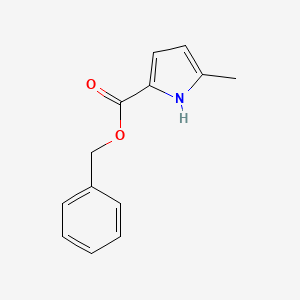
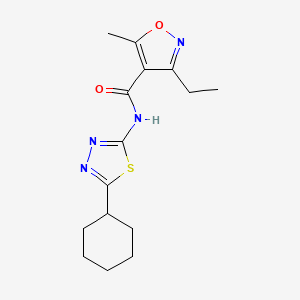
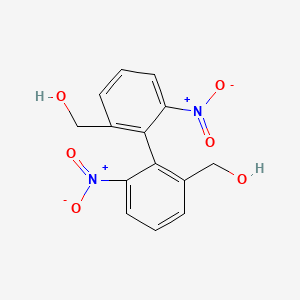

![(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane](/img/structure/B14153734.png)

![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
